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Compound of Interest

N-{(4-
Compound Name:
bromophenyl)methyllacetamide

CAS No.: 90561-76-5

Cat. No.: B3023397

Get Quote

Executive Summary

N-[(4-bromophenyl)methyl]acetamide (CAS 90561-76-5) is a functionalized benzyl
acetamide derivative utilized primarily as an intermediate in medicinal chemistry and organic
synthesis.[1][2][3] Distinct from its aniline analog (4'-bromoacetanilide), this compound features
a methylene bridge that decouples the amide nitrogen from the aromatic ring, altering its
electronic properties and reactivity profile.[3] This guide provides a comprehensive analysis of
its structural identity, validated synthesis protocols, and spectroscopic characteristics for
researchers in drug discovery and material science.[3]

Chemical Identity & Structural Analysis[1][3][4]

The compound consists of a 4-bromophenyl group linked via a methylene bridge to an
acetamide moiety.[1][3] The presence of the methylene spacer (
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) interrupts the conjugation between the nitrogen lone pair and the aromatic

-system, making the amide nitrogen more nucleophilic than in N-aryl acetamides.[1]

Nomenclature & Identifiers

Parameter Details

IUPAC Name N-[(4-bromophenyl)methylJacetamide

N-(4-bromobenzyl)acetamide; N-acetyl-4-
Common Synonyms }
bromobenzylamine

CAS Registry Number 90561-76-5

Molecular Formula

Molecular Weight 228.09 g/mol
SMILES CC(=O)NCC1=CC=C(Br)C=C1
InChlKey HBBBWKUVJSIFKV-UHFFFAOYSA-N

Structural Visualization (Graphviz)

The following diagram illustrates the structural connectivity and functional group segmentation.

[3]
Acetamide Group Amide Bond Methylene Bridge C-C Bond . 4-Bromophenyl Ring
(Hydrophilic/H-Bonding) (sp3 Spacer) (Lipophilic/Halogenated)

Figure 1: Functional Structural Segmentation of N-[(4-bromophenyl)methyl]acetamide

Click to download full resolution via product page

Synthesis & Production Workflow

The synthesis of N-[(4-bromophenyl)methyl]acetamide is most efficiently achieved via the
nucleophilic acyl substitution of 4-bromobenzylamine with an acetylating agent (acetyl chloride
or acetic anhydride) in the presence of a base.[1]

Validated Synthetic Protocol
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Reaction Type: N-Acylation Precursors: 4-Bromobenzylamine hydrochloride, Acetyl Chloride,
Triethylamine (Et

N).[1][3] Solvent: Dichloromethane (DCM).[3]

Step-by-Step Methodology:

o Preparation: Charge a reaction vessel with 4-bromobenzylamine hydrochloride (1.0 eq) and
dry DCM (approx. 10 mL per gram of amine).

» Basification: Cool the solution to 0°C in an ice bath. Dropwise add Triethylamine (2.0-3.0 eq)
to liberate the free amine and scavenge HCI.[3]

e Acylation: Slowly add Acetyl Chloride (1.2-1.5 eq) while maintaining the temperature at 0°C
to prevent exotherms.

» Reaction: Allow the mixture to warm to room temperature (25-30°C) and stir for 2 hours.
Monitor via TLC or LC-MS.[1][3]

o Work-up:

o

Concentrate the reaction mixture under reduced pressure.

[¢]

Redissolve residue in DCM.[3]

[¢]

Wash sequentially with water, dilute HCI (to remove unreacted amine), and brine.[3]

o

Dry the organic layer over anhydrous Na
SO
[3]

« |solation: Concentrate to yield the crude product, typically a yellow to off-white solid.[3]
Recrystallization from ethanol/water may be performed if higher purity is required.[3]

Reaction Scheme Diagram
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4-Bromobenzylamine HCI
(Precursor)
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N-[(4-bromophenyl)methyl]acetamide
(Final Product)

Figure 2: Acylation Pathway for Synthesis of CAS 90561-76-5

Click to download full resolution via product page

[1][3]
Physicochemical Characteristics

The following data summarizes the physical properties. Note that unlike its phenyl analog (MP
~167°C), the benzyl derivative typically exhibits different thermal properties due to increased

conformational flexibility.[3]
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Property

Value | Description

Sourcel/Note

Physical State

Solid (Crystalline)

[1]

Appearance White to Yellowish powder Dependent on purity
Soluble in DMSO, Methanol,
Solubility DCM, Ethyl Acetate.[1] Lipophilic nature

Insoluble in water.[3]

LogP (Predicted)

~1.8-23

Moderate lipophilicity

H-Bond Donors

1 (Amide NH)

H-Bond Acceptors

1 (Carbonyl Oxygen)

Rotatable Bonds

2 (C-N, C-C benzylic)

Spectroscopic Validation

Accurate identification requires distinguishing this compound from 4'-bromoacetanilide.[1][3]

The key differentiator is the benzylic methylene signal in the

H NMR spectrum.[3]

Nuclear Magnetic Resonance ( H NMR)

Solvent; DMSO-

, 400 MHz
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Chemical Shift
( o . . Structural
Multiplicity Integration Assignment .
Insight
ppm)
) Methyl group of
1.85-2.00 Singlet (s) 3H )
acetamide.[1]
Diagnostic Peak:
Benzylic
4.20-4.33 Doublet (d) 2H methylene.[1]
Proves benzyl
linkage.[3]
Amide proton.[1]
[3] Shift varies by
solvent (approx
6.20 - 8.40* Broad/Triplet 1H 8.3 in DMSO,
~6.0 in CDCI
)-[3]
Ar-H (ortho to Aromatic
7.10-7.25 Doublet (d) 2H
alkyl) protons.[1]
Aromatic protons
7.40 - 7.55 Doublet (d) 2H Ar-H (ortho to Br)  (deshielded by
Bromine).[1]
*Note: In CDCI

, the NH signal often appears as a broad singlet around 5.8—6.3 ppm.[3] In DMSO-

, it typically appears downfield (8.0—8.5 ppm) as a triplet due to coupling with the methylene

protons.[3] [1]

Mass Spectrometry (LC-MS)[1]

e lonization Mode:

e Observed lon:

ESI (+)
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m/z[1]
o Pattern: Characteristic 1:1 isotopic ratio due to

and

isotopes.

Applications & Handling
Research Applications

o Synthetic Intermediate: Used as a building block for introducing the 4-bromobenzylamine
motif into larger pharmacophores.[1][3]

o Enzyme Substrate: Investigated in lipase-catalyzed synthesis studies as an amine donor or
substrate [1].[1][3]

e Cross-Coupling: The aryl bromide moiety serves as a handle for Suzuki-Miyaura or
Buchwald-Hartwig couplings to generate biaryl or aryl-amine libraries.[1][3]

Safety & Stability

o Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3).

o Storage: Store in a cool, dry place (Room Temperature or 2-8°C). Keep container tightly
closed to prevent hydrolysis of the amide bond over extended periods in humid conditions.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4'-Bromoacetanilide | CBH8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. arctomsci.com [arctomsci.com]
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» To cite this document: BenchChem. [Physicochemical Profiling & Technical Characterization:
N-[(4-bromophenyl)methyllacetamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023397/docs#physicochemical-profiling-technical-
characterization-n-4-bromophenyl-methyl-acetamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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